1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one
Description
1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one is a fluorinated aromatic ketone featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety attached to a pentafluorinated propanone chain. The benzo[d][1,3]dioxol-5-yl group contributes aromaticity and electron-rich characteristics, while the pentafluoropropan-1-one chain introduces strong electron-withdrawing effects due to the electronegative fluorine atoms.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F5O3/c11-9(12,10(13,14)15)8(16)5-1-2-6-7(3-5)18-4-17-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUOZFYYDWWDAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one typically involves the acylation of 1,3-benzodioxole with a pentafluoropropanone derivative. One common method involves the use of a Friedel-Crafts acylation reaction, where 1,3-benzodioxole is reacted with pentafluoropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the continuous flow acylation process can be employed to enhance the efficiency and scalability of the synthesis. This method involves the use of a recyclable heterogeneous catalyst, which allows for continuous production with high selectivity and conversion rates . The unreacted starting materials can be easily separated and recycled, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the pentafluoropropanone group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties.
Materials Science: Due to its unique structural features, the compound is explored for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets, such as enzymes or receptors, are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . This is achieved through the modulation of key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-2,2,3,3,3-pentafluoropropan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzo[d][1,3]dioxole moiety and a pentafluoropropanone group. The molecular formula is , with a molecular weight of approximately 292.15 g/mol. The significant fluorination suggests potential lipophilicity and reactivity that could influence its biological activity.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of related benzo[d][1,3]dioxole derivatives. For instance, a series of 5-substituted benzo[d][1,3]dioxole derivatives demonstrated promising anticonvulsant activity in animal models. One compound showed an effective dose (ED50) of 9.8 mg/kg with a protective index comparable to established antiepileptic drugs . This suggests that derivatives of the benzo[d][1,3]dioxole structure may share similar mechanisms or pathways in modulating neuronal excitability.
The mechanisms underlying the biological activities of benzo[d][1,3]dioxole derivatives often involve modulation of neurotransmitter systems or direct interaction with microbial targets. For instance:
- Neurotransmitter Modulation : Compounds may influence GABAergic or glutamatergic signaling pathways to exert anticonvulsant effects.
- Antimicrobial Mechanisms : The presence of electron-withdrawing fluorine atoms may enhance the ability of these compounds to penetrate microbial membranes or interfere with metabolic processes.
Case Studies and Experimental Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
